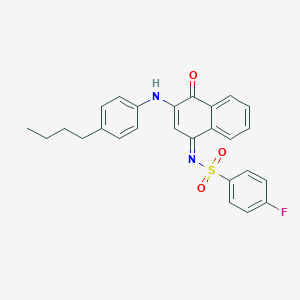
N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied in the field of cancer research. It is a multi-kinase inhibitor that targets various signaling pathways involved in tumor growth and progression.
作用机制
N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 inhibits the activity of Raf kinases, which are involved in the MAPK/ERK signaling pathway. This pathway is frequently activated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting Raf kinases, N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 disrupts this pathway, leading to cell cycle arrest and apoptosis. Additionally, N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 inhibits the activity of VEGFR-2 and PDGFR-β, which are involved in angiogenesis, thereby inhibiting the growth of blood vessels that supply nutrients to tumors.
Biochemical and Physiological Effects:
N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is essential for tumor growth and metastasis. In addition, N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 has been shown to modulate the immune system, leading to enhanced antitumor activity.
实验室实验的优点和局限性
N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 is a potent inhibitor of various kinases involved in tumor growth and angiogenesis. It has been extensively studied in preclinical and clinical trials, and its efficacy has been demonstrated in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. However, N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 has some limitations for lab experiments, including its low solubility and stability in aqueous solutions.
未来方向
There are several future directions for the study of N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006. One area of research is the identification of biomarkers that can predict the response to N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 treatment. Another area of research is the development of combination therapies that can enhance the efficacy of N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 in the treatment of various types of cancer. Additionally, the development of new formulations of N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 that improve its solubility and stability in aqueous solutions could enhance its clinical utility. Finally, the study of the mechanism of action of N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 could lead to the identification of new targets for cancer therapy.
合成方法
The synthesis method of N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 involves the condensation of 4-butylaniline with 4-fluorobenzene-1-sulfonyl chloride, followed by the addition of 3-formyl-4-hydroxy-naphthalene-2-carboxylic acid. The resulting product is then purified by column chromatography to obtain N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 in its pure form.
科学研究应用
N-(3-(4-butylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of various kinases, including Raf-1, B-Raf, VEGFR-2, PDGFR-β, and c-Kit, which are involved in tumor growth and angiogenesis. Clinical trials have demonstrated its efficacy in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
属性
分子式 |
C26H23FN2O3S |
|---|---|
分子量 |
462.5 g/mol |
IUPAC 名称 |
(NZ)-N-[3-(4-butylanilino)-4-oxonaphthalen-1-ylidene]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C26H23FN2O3S/c1-2-3-6-18-9-13-20(14-10-18)28-25-17-24(22-7-4-5-8-23(22)26(25)30)29-33(31,32)21-15-11-19(27)12-16-21/h4-5,7-17,28H,2-3,6H2,1H3/b29-24- |
InChI 键 |
CHLWBEYRRDCNHM-OLFWJLLRSA-N |
手性 SMILES |
CCCCC1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)F)/C4=CC=CC=C4C2=O |
SMILES |
CCCCC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4C2=O |
规范 SMILES |
CCCCC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,4,5-trimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281262.png)
![Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281265.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B281266.png)
![Ethyl 7-chloro-2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281268.png)
![Butyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281272.png)
![2-Methoxyethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281274.png)
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide](/img/structure/B281276.png)
![4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281277.png)
![Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281280.png)
![Benzyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281282.png)
![Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281283.png)
![Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281284.png)
![Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281286.png)